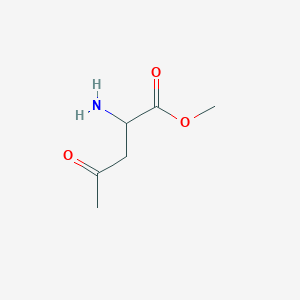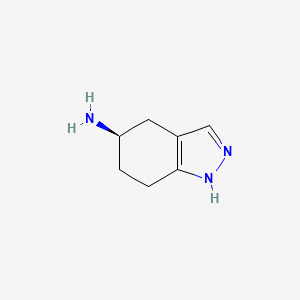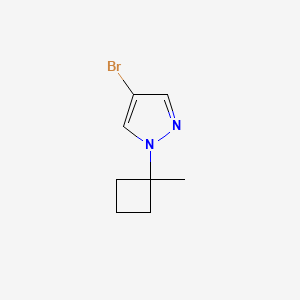
4-Bromo-1-(1-methylcyclobutyl)pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-(1-methylcyclobutyl)pyrazole is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of a bromine atom at the 4th position of the pyrazole ring and a 1-methylcyclobutyl group attached to the nitrogen atom. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(1-methylcyclobutyl)pyrazole typically involves the bromination of 1-(1-methylcyclobutyl)pyrazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(1-methylcyclobutyl)pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole oxides or reduction to remove the bromine atom.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Major Products
The major products formed from these reactions include substituted pyrazoles, pyrazole oxides, and reduced pyrazole derivatives .
Scientific Research Applications
4-Bromo-1-(1-methylcyclobutyl)pyrazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-1-(1-methylcyclobutyl)pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the 1-methylcyclobutyl group contribute to the compound’s binding affinity and specificity. The compound can modulate the activity of its targets by inhibiting or activating their functions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromopyrazole: Lacks the 1-methylcyclobutyl group, making it less sterically hindered and potentially less selective in its interactions.
1-Methyl-3-bromopyrazole: Similar structure but with the bromine atom at a different position, leading to different reactivity and biological activity.
4-Chloro-1-(1-methylcyclobutyl)pyrazole: Substitution of bromine with chlorine, which may alter the compound’s reactivity and binding properties.
Uniqueness
4-Bromo-1-(1-methylcyclobutyl)pyrazole is unique due to the presence of both the bromine atom and the 1-methylcyclobutyl group, which confer specific steric and electronic properties. These features make it a valuable compound in the design of selective and potent bioactive molecules .
Properties
Molecular Formula |
C8H11BrN2 |
|---|---|
Molecular Weight |
215.09 g/mol |
IUPAC Name |
4-bromo-1-(1-methylcyclobutyl)pyrazole |
InChI |
InChI=1S/C8H11BrN2/c1-8(3-2-4-8)11-6-7(9)5-10-11/h5-6H,2-4H2,1H3 |
InChI Key |
ZLDRNAZPZMHBGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1)N2C=C(C=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B13330056.png)
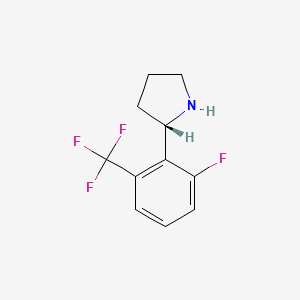
![Phosphonium, [3-(dimethylamino)propyl]triphenyl-](/img/structure/B13330069.png)
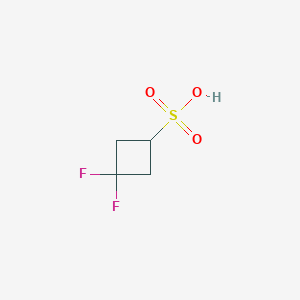
![Methyl 1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylate](/img/structure/B13330073.png)
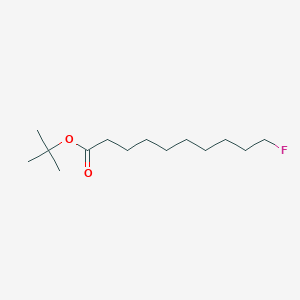
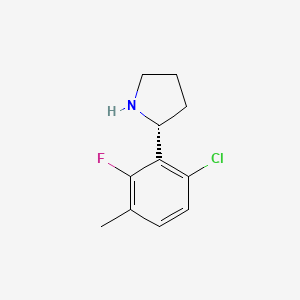

![7-Methyloctahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B13330084.png)
![[1,2,4]Triazolo[4,3-a]pyridin-6-ylmethanamine](/img/structure/B13330091.png)
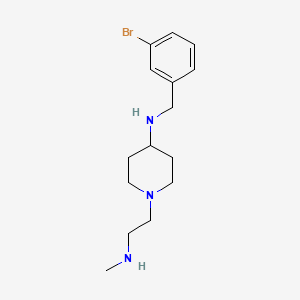
![tert-Butyl (R)-8-hydroxy-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13330123.png)
